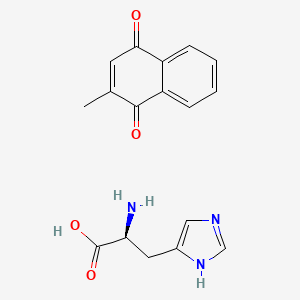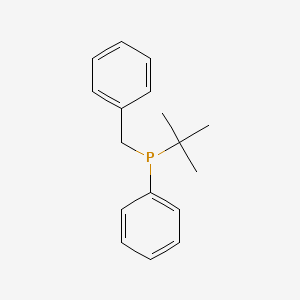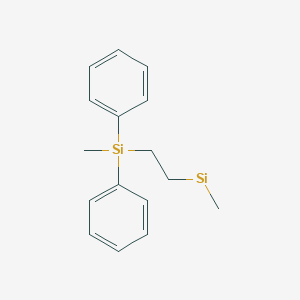![molecular formula C19H18ClNO B12602990 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-95-1](/img/structure/B12602990.png)
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 5-position, a 2-methylphenyl group at the 7-position, and an isopropoxy group at the 8-position, making it a unique and potentially valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the following steps:
Michael Addition: The aniline nitrogen undergoes a Michael (1,4-) addition to propenal.
Electrophilic Aromatic Substitution: The intermediate undergoes electrophilic aromatic substitution.
Dehydration and Oxidation: The final steps involve dehydration and oxidation to yield the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Skraup synthesis or other scalable synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 5-position.
科学研究应用
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound may have similar potential.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research and experimental validation.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activity.
2-Methylquinoline: A simpler derivative with a methyl group at the 2-position.
Uniqueness
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
CAS 编号 |
648896-95-1 |
|---|---|
分子式 |
C19H18ClNO |
分子量 |
311.8 g/mol |
IUPAC 名称 |
5-chloro-7-(2-methylphenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C19H18ClNO/c1-12(2)22-19-16(14-8-5-4-7-13(14)3)11-17(20)15-9-6-10-21-18(15)19/h4-12H,1-3H3 |
InChI 键 |
JPQRFOJRZXLXHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=C3C=CC=NC3=C2OC(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)





![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)




